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molecular formula C2H5NO2 B1216904 N-(Hydroxymethyl)formamide CAS No. 13052-19-2

N-(Hydroxymethyl)formamide

Cat. No. B1216904
M. Wt: 75.07 g/mol
InChI Key: MNQOPPDTVHYCEZ-UHFFFAOYSA-N
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Patent
US04422982

Procedure details

reaction of N-(hydroxymethyl)formamide with triethylphosphite with accompanying heat, to form diethyl-N-(formyl)aminomethylphosphonate,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][NH:3][CH:4]=[O:5].[CH2:6]([O:8][P:9]([O:13]CC)[O:10][CH2:11][CH3:12])[CH3:7]>>[CH2:6]([O:8][P:9]([CH2:2][NH:3][CH:4]=[O:5])(=[O:13])[O:10][CH2:11][CH3:12])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCNC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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